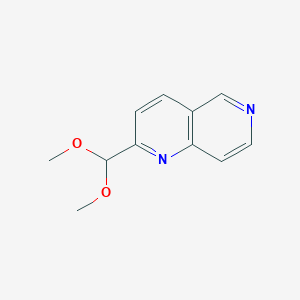

2-(Dimethoxymethyl)-1,6-naphthyridine

Description

Overview of Naphthyridine Isomers and their Academic Significance

Naphthyridines, also known as pyridopyridines or diazanaphthalenes, are a group of six isomeric bicyclic systems where two pyridine (B92270) rings are fused. researchgate.net The position of the nitrogen atoms dictates the isomer, leading to 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines. This isomeric diversity is not merely a structural curiosity; it profoundly influences the compounds' chemical reactivity, physical properties, and biological activities.

The academic significance of naphthyridines is underscored by their wide-ranging applications. They are integral components in the development of novel pharmaceuticals, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com Furthermore, their unique photophysical characteristics have led to their investigation as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

Table 1: Isomers of Naphthyridine

| Isomer | Structure |

| 1,5-Naphthyridine | |

| 1,6-Naphthyridine (B1220473) | |

| 1,7-Naphthyridine | |

| 1,8-Naphthyridine | |

| 2,6-Naphthyridine | |

| 2,7-Naphthyridine |

Note: The table above is for illustrative purposes and requires structural diagrams to be fully representative.

Historical Context of Naphthyridine Synthesis and Investigation

The exploration of naphthyridine chemistry has a rich history dating back to the late 19th and early 20th centuries. Early synthetic efforts were often extensions of well-established methods for quinoline (B57606) synthesis. The Skraup synthesis , a reaction of an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent, was one of the first methods employed to construct the naphthyridine core. sigmaaldrich.comacs.org While historically significant, this method often suffers from harsh reaction conditions and the formation of isomeric mixtures.

Another cornerstone in the synthesis of naphthyridines is the Friedländer annulation , which involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. fluorochem.co.uk This method offers a more convergent and often milder approach to constructing the bicyclic system. Over the years, numerous modifications and novel synthetic routes have been developed, providing more efficient and versatile access to a wide array of substituted naphthyridines.

Current Research Trends in 1,6-Naphthyridine Chemistry

The 1,6-naphthyridine isomer, the parent scaffold of the title compound, continues to be an active area of research. Current trends focus on the development of efficient and regioselective synthetic methodologies to access highly functionalized derivatives. acs.org These methods often employ modern catalytic systems, including transition-metal-catalyzed cross-coupling reactions, to introduce diverse substituents onto the naphthyridine core.

A significant portion of current research is driven by the potential of 1,6-naphthyridine derivatives as therapeutic agents. nih.gov For instance, they are being investigated as inhibitors of various kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer. nih.gov The development of fused polycyclic 1,6-naphthyridines is another area of interest, with applications in materials science due to their unique optical and electronic properties. nih.gov

Significance of the 2-(Dimethoxymethyl) Moiety in Heterocyclic Chemistry

The 2-(dimethoxymethyl) group, an acetal (B89532), plays a crucial role in synthetic organic chemistry, primarily as a protected form of an aldehyde. This functionality is particularly valuable in the synthesis of complex heterocyclic compounds. The acetal group is stable under a variety of reaction conditions, allowing for chemical transformations to be carried out on other parts of the molecule without affecting the latent aldehyde.

The aldehyde can be readily unmasked when needed, typically by treatment with aqueous acid. This strategy allows for the late-stage introduction of a reactive aldehyde group, which can then be used for a variety of subsequent reactions, such as condensations, oxidations, or reductions. In the context of 2-(dimethoxymethyl)-1,6-naphthyridine, this moiety serves as a versatile synthetic handle, providing a pathway to a range of 1,6-naphthyridine-2-carbaldehyde (B14061290) derivatives and other functionalized analogues.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features place it at the intersection of several important areas of chemical research. The 1,6-naphthyridine core provides a biologically relevant scaffold, and the 2-(dimethoxymethyl) group offers a gateway for further chemical elaboration. Future investigations into this specific compound could unlock new synthetic methodologies and potentially lead to the discovery of novel compounds with interesting biological or material properties.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(dimethoxymethyl)-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-11(15-2)10-4-3-8-7-12-6-5-9(8)13-10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCMPLXDBDQCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC2=C(C=C1)C=NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371194 | |

| Record name | 2-(dimethoxymethyl)-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-36-2 | |

| Record name | 2-(Dimethoxymethyl)-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(dimethoxymethyl)-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Dimethoxymethyl 1,6 Naphthyridine

Classical Synthetic Routes Adapted for Naphthyridine Scaffolds

Traditional methods for quinoline (B57606) synthesis have been successfully adapted to create the related naphthyridine structures. These reactions, foundational in heterocyclic chemistry, provide reliable, albeit sometimes harsh, pathways to the 1,6-naphthyridine (B1220473) core.

The Friedländer synthesis is a versatile and widely used method for constructing quinoline and naphthyridine rings. researchgate.netwikipedia.org The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). researchgate.netwikipedia.orgconnectjournals.com For the synthesis of 1,6-naphthyridines, a suitably substituted aminopyridine, such as 4-amino-3-formylpyridine, serves as the starting material, which reacts with a phosphorus-containing ketone to yield 2-(phosphoryl)alkyl-substituted 1,6-naphthyridines. researchgate.net

The general mechanism proceeds via an initial aldol (B89426) condensation, followed by cyclodehydration to form the new pyridine (B92270) ring fused to the first. wikipedia.org Various catalysts, including acids and bases, can be employed to facilitate the reaction. connectjournals.com This method is valued for its versatility in introducing a wide range of substituents onto the newly formed ring. researchgate.net

Table 1: Examples of Friedländer Condensation for Naphthyridine Synthesis

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aminonicotinaldehyde, Acetone | Choline hydroxide, H₂O, 50°C | 2-Methyl-1,8-naphthyridine | nih.gov |

| 4-Amino-3-formylpyridine, Phosphorus-containing ketones | Pyrrolidine, H₂SO₄ (cat.), Ethanol, reflux | 2-(Phosphoryl)alkyl-substituted 1,6-naphthyridines | researchgate.net |

| 2-Aminonicotinaldehyde, Active methylene (B1212753) compounds | CeCl₃·7H₂O, Solvent-free grinding, RT | 1,8-Naphthyridines | connectjournals.com |

The Skraup synthesis is a classic method for preparing quinolines, which has been extended to the synthesis of naphthyridines. acs.orgwikipedia.org The reaction typically involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. acs.orgwikipedia.org The process begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminopyridine. This is followed by cyclization and oxidation to yield the fused aromatic system. wikipedia.org

While the archetypal Skraup reaction can be vigorous, modifications have been developed to improve yields and control the reaction's exothermicity. acs.org For instance, using 4-aminopyridine (B3432731) as the starting material in refined Skraup conditions can produce 1,6-naphthyridine, albeit sometimes in modest yields. acs.org The choice of oxidizing agent is critical, with alternatives like arsenic acid or "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) being used to minimize side products and facilitate easier product isolation. thieme-connect.de

The Doebner reaction, a variation of the Doebner-von Miller reaction, synthesizes quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgwikipedia.org Its application to naphthyridine synthesis involves substituting the aniline with an appropriate aminopyridine. For example, studies have shown that 2-aminopyridines bearing strong electron-releasing groups can successfully undergo the Doebner reaction to form 1,8-naphthyridines. oregonstate.edu

The reaction mechanism is thought to proceed through the formation of a Schiff base from the aminopyridine and aldehyde, followed by a reaction with the enol of pyruvic acid, cyclization, and subsequent dehydration. wikipedia.org The success of the cyclization onto the pyridine ring, rather than at the ring nitrogen, is influenced by the electronic properties of the substituents on the starting aminopyridine. oregonstate.edu While documented primarily for 1,8-naphthyridines, the principles of the Doebner reaction suggest its potential applicability for synthesizing other isomers, including substituted 1,6-naphthyridines, provided a suitable aminopyridine precursor is used.

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing heterocyclic scaffolds like 1,6-naphthyridine. These approaches often provide advantages in terms of yield, atom economy, and the ability to generate molecular diversity.

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. bohrium.comresearchgate.net Several MCRs have been developed for the efficient synthesis of functionalized 1,6-naphthyridine derivatives. ekb.egrsc.org

One such approach involves the reaction of aromatic aldehydes and a malononitrile (B47326) dimer, which undergoes a cascade reaction to form tetrahydro-1,6-naphthyridine derivatives in good yields. researchgate.netresearchgate.net Another example is a three-component reaction of salicylaldehyde (B1680747) derivatives, a malononitrile dimer, and active methylene compounds in polyethylene (B3416737) glycol (PEG-400) as a green solvent to produce novel chromeno ekb.egrsc.orgnaphthyridine derivatives. rsc.org Catalysts, such as camphor (B46023) sulfonic acid or recyclable magnetic nanoparticles (SiO₂/Fe₃O₄@MWCNTs), can be employed to promote these reactions and enhance their efficiency. ekb.egbohrium.com The key advantages of MCRs include operational simplicity, high yields, rapid reaction times, and often environmentally friendly conditions. bohrium.comresearchgate.net

Table 2: Overview of Multi-Component Reactions for 1,6-Naphthyridine Derivatives

| Reactants | Catalyst/Solvent | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| 4-Aminopyridine, Cyclic enol ethers | Camphor sulfonic acid (CSA) | Pyrano and furano naphthyridine derivatives | High yields, Diastereoselective | ekb.egresearchgate.net |

| Benzaldehydes, Malononitrile, 4-Aminocumarin | SiO₂/Fe₃O₄@MWCNTs, Water | Functionalized 1,6-naphthyridines | Recyclable catalyst, High yields, Rapid reactions | bohrium.com |

| Salicylaldehyde derivatives, Malononitrile dimer, Active methylene compounds | Catalyst-free, PEG-400 | Chromeno ekb.egrsc.orgnaphthyridine derivatives | Green solvent, Simple work-up, High atom economy | rsc.org |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods have been applied to the synthesis of complex fused heterocyclic systems, including benzo[b] ekb.egrsc.orgnaphthyridines. dntb.gov.ua

A prominent strategy involves a one-pot sequential reaction starting from 2-chloroquinoline-3-carbonitriles. dntb.gov.ua This process utilizes a palladium-catalyzed Sonogashira coupling with a terminal alkyne, followed by an annulation (ring-forming) reaction to construct the tetracyclic benzo[b] ekb.egrsc.orgnaphthyridine framework. dntb.gov.ua Such cascade or domino reactions are highly efficient as they allow for the construction of complex molecules from simpler starting materials in a single operation, avoiding the need to isolate intermediates. This approach offers a powerful route to polycyclic naphthyridine derivatives that are of interest in medicinal chemistry and materials science. dntb.gov.uanih.gov

Oxidative Cyclization Approaches in Naphthyridine Formation

Oxidative cyclization represents a powerful strategy for the formation of naphthyridine rings. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond under oxidative conditions to construct the second ring of the bicyclic system.

One notable example involves a tandem oxidative reaction of pyridinones with 1,3-diarylpropenes. researchgate.net This process is mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to facilitate an oxidative coupling. This is followed by an intramolecular cyclization and dehydro-aromatization catalyzed by a copper(II) triflate/di-tert-butyl peroxide system to yield 1,6-naphthyridones in moderate to excellent yields. researchgate.net While this specific example leads to a naphthyridone, the underlying principle of oxidative C-H activation and subsequent cyclization is a relevant approach in the broader context of naphthyridine synthesis.

One-Pot Synthesis Protocols for Substituted 1,6-Naphthyridines

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot protocols have been developed for the synthesis of substituted 1,6-naphthyridines. researchgate.netresearchgate.netresearchgate.netrsc.org

A notable multicomponent reaction involves the synthesis of functionalized 1,6-naphthyridines from benzaldehydes, malononitrile, and 4-aminocoumarin. researchgate.netbohrium.com This reaction proceeds in water at room temperature, utilizing a recyclable SiO2/Fe3O4@MWCNTs catalyst, and is characterized by rapid reaction times and high yields. bohrium.com Another efficient one-pot, three-component reaction for synthesizing 1,6-naphthyridine-2,5-diones utilizes aminopyridinones, aromatic aldehydes, and Meldrum's acid. researchgate.net This method is particularly effective under ultrasound irradiation in an aqueous acetic acid medium. researchgate.net

Palladium-catalyzed one-pot reactions have also been employed. For instance, a stepwise coupling-annulation of 2-chloroquinoline-3-carbonitriles with sodium sulfide (B99878) or various amines allows for the direct synthesis of sulfur- or nitrogen-substituted benzo[b] acs.orgacs.orgnaphthyridines. researchgate.net

Utilization of Heteroaryl Ditriflates for Rapid Diversification of 1,6-Naphthyridines

A recent and highly efficient method for the rapid diversification of the 1,6-naphthyridine scaffold involves the use of heteroaryl ditriflate intermediates. acs.orgacs.orgacs.orgnih.govresearchgate.net This approach begins with a tandem nitrile hydration/cyclization to form 1,6-naphthyridine-5,7-diones under mild conditions. acs.orgacs.orgthieme-connect.com These diones are then converted to bench-stable but highly reactive 1,6-naphthyridine-5,7-ditriflates. acs.orgacs.orgacs.orgnih.gov

These ditriflate intermediates are exceptionally versatile building blocks for introducing a wide range of substituents. acs.org They can undergo one-pot difunctionalization reactions, allowing for the rapid generation of diverse, drug-like products. acs.orgacs.orgacs.orgnih.gov The regioselectivity of these reactions is a key advantage, with the C5-triflate typically reacting first via SNAr with amine nucleophiles at room temperature. acs.org Subsequent functionalization of the C7-triflate can be achieved through various cross-coupling reactions, including Suzuki, Negishi, and Buchwald aminations, as well as cyanation, phosphinylation, chlorination, and etherification. acs.org This modular approach facilitates the rapid exploration of the chemical space around the 1,6-naphthyridine core. thieme-connect.com

Table 1: Examples of C7-Functionalization Reactions of 5-Amino-7-triflyl Naphthyridine

| Entry | Coupling Reaction | Product |

|---|---|---|

| 1 | Suzuki Cross-Coupling | 18 |

| 2 | Negishi Cross-Coupling | 19, 20 |

| 3 | Cyanation | 21 |

| 4 | Buchwald Amination | 22 |

| 5 | Phosphinylation | 23 |

| 6 | Chlorination | 24 |

| 7 | Etherification | 25 |

Data sourced from The Journal of Organic Chemistry. acs.org

Synthesis of the Dimethoxymethyl Moiety

The dimethoxymethyl group, an acetal (B89532), serves as a protected form of an aldehyde. Its synthesis and subsequent introduction onto the heterocyclic core are crucial steps in forming the target molecule.

Methods for Acetal Formation from Aldehydes and Alcohols

Acetalization is a fundamental and widely used method for the protection of aldehydes. tandfonline.com The traditional method involves the reaction of an aldehyde with an alcohol in the presence of an acid catalyst, often with the removal of water to drive the equilibrium towards the acetal. acs.orgtandfonline.comlibretexts.orgorganicchemistrytutor.com Common acid catalysts include dry HCl, H2SO4, and p-toluenesulfonic acid. acs.org

The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol to form a hemiacetal intermediate. libretexts.org Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of water generates a carbocation, which is then attacked by a second molecule of alcohol to form the acetal after deprotonation. libretexts.org

To overcome the often harsh conditions of traditional acetalization, milder and more selective methods have been developed. These include the use of solid acid catalysts, such as resins, which are stable, easily separable, and reusable. tandfonline.com Alternative protocols under non-acidic conditions have also been reported, for example, using a sodium alkoxide and a corresponding trifluoroacetate (B77799) ester. researchgate.net

Strategies for Introducing Dimethoxymethyl Groups onto Pyridine Rings

Introducing functional groups onto a pyridine ring requires strategies that account for the electronic nature of the ring. Direct functionalization can be challenging, and often, multi-step sequences are employed. The introduction of a dimethoxymethyl group can be achieved through various synthetic routes.

One common strategy involves the conversion of a pre-existing functional group on the pyridine ring. For example, a formylpyridine (pyridinecarboxaldehyde) can be converted to the corresponding dimethoxymethyl derivative via the acetalization methods described in the previous section. Another approach could involve the nucleophilic substitution of a leaving group, such as a halide, on the pyridine ring with a suitable nucleophile that can be subsequently converted to the dimethoxymethyl group.

Recent advances in C-H functionalization offer more direct routes. For instance, strategies involving temporary dearomatization of the pyridine ring can activate it for reaction with electrophiles. uni-muenster.deresearchgate.net While not specifically demonstrated for the dimethoxymethyl group, these methods allow for the introduction of various functional groups at positions that are otherwise difficult to access. uni-muenster.deresearchgate.net

Specific Synthetic Pathways for 2-(Dimethoxymethyl)-1,6-naphthyridine

While the preceding sections have outlined general methodologies for the synthesis of the 1,6-naphthyridine core and the dimethoxymethyl group, the specific synthesis of this compound would involve a convergent strategy.

A plausible synthetic route would begin with the synthesis of a suitably functionalized pyridine precursor bearing a dimethoxymethyl group at the desired position. This precursor would then be subjected to a cyclization reaction to form the second pyridine ring of the 1,6-naphthyridine system. For example, a 4-aminopyridine derivative with a dimethoxymethyl group at the 2-position could undergo a Friedländer-type condensation with a suitable carbonyl compound to construct the second ring.

Alternatively, the 1,6-naphthyridine core could be synthesized first, followed by the introduction of the dimethoxymethyl group. This might involve the formation of a 2-formyl-1,6-naphthyridine, which could then be converted to the dimethoxymethyl acetal using standard acetalization conditions. The synthesis of the 2-formyl-1,6-naphthyridine intermediate could potentially be achieved through the oxidation of a 2-methyl-1,6-naphthyridine (B8783595) or through a palladium-catalyzed cross-coupling reaction.

Direct Functionalization of 1,6-Naphthyridine Rings

The direct introduction of a dimethoxymethyl group onto the C-2 position of an unsubstituted 1,6-naphthyridine ring through C-H activation or electrophilic/nucleophilic substitution is a challenging synthetic transformation. The literature on direct C-H functionalization of naphthyridines to install such a group is sparse. Typically, direct functionalization methods on heteroaromatic systems are more amenable to the introduction of halides, nitro groups, or through metallation-transmetallation sequences, which can then be further elaborated. The direct installation of a dimethoxymethyl group in a single step is not a commonly reported or synthetically viable strategy. This is primarily due to the nature of the dimethoxymethyl group, which is not readily introduced via standard electrophilic or nucleophilic aromatic substitution pathways on an unactivated naphthyridine ring. Consequently, this approach is not considered a primary synthetic route to the target compound.

Cyclization Reactions Incorporating Dimethoxymethyl Precursors

A more feasible approach involves the construction of the 1,6-naphthyridine ring system from precursors that already contain the dimethoxymethyl functionality. The Friedländer annulation and related condensation reactions are powerful methods for synthesizing quinolines and their aza-analogs, including naphthyridines. researchgate.netwikipedia.org This strategy relies on the reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an active methylene group.

In a hypothetical synthesis tailored for this compound, a key precursor would be a 4-aminopyridine derivative with a protected carbonyl equivalent at the 3-position, such as 4-aminonicotinaldehyde (B1271976) dimethyl acetal. While the synthesis of this specific acetal is not widely reported, a general approach would involve the protection of the aldehyde group of a suitable 3-formylpyridine derivative, followed by the introduction or modification of the amino group at the 4-position.

A plausible synthetic sequence could commence with 4-chloronicotinaldehyde, which can be converted to its dimethyl acetal. Subsequent nucleophilic aromatic substitution of the chloro group with an amino source would yield the desired 4-aminonicotinaldehyde dimethyl acetal. This precursor can then undergo a condensation reaction with a suitable ketone, for instance, acetone, under acidic or basic catalysis to construct the second pyridine ring, yielding the target molecule.

Table 1: Plausible Cyclization Route via Friedländer-type Reaction

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Acetal Formation | 4-Chloronicotinaldehyde, Methanol (B129727), Acid catalyst (e.g., HCl) | 4-Chloro-3-(dimethoxymethyl)pyridine | Standard protection of the aldehyde group. |

| 2 | Amination | Ammonia (B1221849) or an ammonia equivalent, high temperature/pressure or metal catalysis | 4-Amino-3-(dimethoxymethyl)pyridine | Nucleophilic aromatic substitution of the chloride. |

| 3 | Friedländer Annulation | Acetone, Acid or Base catalyst (e.g., H₂SO₄ or KOH) | This compound | Condensation and cyclization to form the naphthyridine core. |

Modification of Existing 1,6-Naphthyridine Derivatives to Install the Dimethoxymethyl Group

The most practical and versatile syntheses of this compound likely proceed through the functional group interconversion of a pre-formed 2-substituted 1,6-naphthyridine. This approach allows for the late-stage introduction of the dimethoxymethyl group, which can be advantageous in multi-step syntheses. Two primary pathways can be considered, starting from either 2-methyl-1,6-naphthyridine or 1,6-naphthyridine-2-carbaldehyde (B14061290).

Pathway A: From 2-Methyl-1,6-naphthyridine

This pathway begins with the synthesis of 2-methyl-1,6-naphthyridine, which can be prepared via established cyclization methods. The methyl group can then be halogenated, typically using N-bromosuccinimide (NBS) under radical initiation conditions, to yield 2-(bromomethyl)- or 2-(dibromomethyl)-1,6-naphthyridine. Subsequent nucleophilic substitution with sodium methoxide (B1231860) would then afford the desired dimethyl acetal. The reaction of aryl bromides with sodium methoxide is a known transformation, often catalyzed by copper salts. tue.nl

Table 2: Synthesis via Modification of 2-Methyl-1,6-naphthyridine

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2-Methyl-1,6-naphthyridine | e.g., Friedländer reaction of 4-aminonicotinaldehyde with acetone | 2-Methyl-1,6-naphthyridine | Formation of the starting material. |

| 2 | Side-Chain Bromination | N-Bromosuccinimide (NBS) (2 eq.), Radical initiator (e.g., AIBN), CCl₄, reflux | 2-(Dibromomethyl)-1,6-naphthyridine | Halogenation of the activated methyl group. |

| 3 | Nucleophilic Substitution | Sodium methoxide (excess), Methanol, reflux | This compound | Formation of the dimethyl acetal. |

Pathway B: From 1,6-Naphthyridine-2-carbaldehyde

An alternative modification route involves the oxidation of 2-methyl-1,6-naphthyridine to 1,6-naphthyridine-2-carbaldehyde. Various oxidizing agents can be employed for the oxidation of benzylic-type methyl groups, such as selenium dioxide or manganese dioxide. The resulting aldehyde can then be readily converted to the dimethyl acetal under standard acetalization conditions, typically by treatment with methanol in the presence of an acid catalyst. The oxidation of alcohols to aldehydes is a well-established transformation in organic synthesis. chemguide.co.ukorganic-chemistry.org

Table 3: Synthesis via Modification of 1,6-Naphthyridine-2-carbaldehyde

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2-Methyl-1,6-naphthyridine | e.g., Friedländer reaction of 4-aminonicotinaldehyde with acetone | 2-Methyl-1,6-naphthyridine | Formation of the starting material. |

| 2 | Oxidation | e.g., SeO₂, Dioxane, reflux | 1,6-Naphthyridine-2-carbaldehyde | Oxidation of the methyl group to an aldehyde. |

| 3 | Acetalization | Methanol, Acid catalyst (e.g., HCl, H₂SO₄), reflux with water removal | This compound | Protection of the aldehyde as a dimethyl acetal. organic-chemistry.org |

Reaction Mechanisms and Reactivity Studies of 2 Dimethoxymethyl 1,6 Naphthyridine

Reactivity of the 1,6-Naphthyridine (B1220473) Core

The 1,6-naphthyridine nucleus is an electron-deficient heteroaromatic system. researchgate.net This electron deficiency, caused by the presence of two nitrogen atoms within the bicyclic structure, makes the ring system generally less reactive towards electrophilic attack and more susceptible to nucleophilic substitution compared to carbocyclic aromatic compounds like naphthalene. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the 1,6-naphthyridine core is generally difficult. The nitrogen atoms deactivate the ring system towards electrophiles. This deactivation arises from the inductive electron-withdrawing effect of the nitrogen atoms and the fact that under the acidic conditions often required for SEAr, the nitrogen atoms can become protonated. This protonation introduces a positive charge, which further repels incoming electrophiles.

If forced to react, substitution would likely occur at positions that are least deactivated. In the 1,6-naphthyridine ring, the electron density is highest at the C3, C4, C5, and C8 positions. However, the precise outcome of such reactions is often difficult to predict and can lead to a mixture of products or require harsh reaction conditions.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the 1,6-naphthyridine ring makes it well-suited for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (such as a halide or triflate) is present on the ring. acs.org The nitrogen atoms can effectively stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism.

For a 1,6-naphthyridine derivative, positions ortho and para to the nitrogen atoms (C2, C4, C5, and C7) are activated for nucleophilic attack. Therefore, a precursor such as 2-chloro-1,6-naphthyridine would be expected to react readily with various nucleophiles (e.g., amines, alkoxides, thiols) to displace the chloride and form a new bond at the C2 position. acs.orgresearchgate.net

Table 1: Predicted Reactivity of Positions on the 1,6-Naphthyridine Core

| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| C2 | Deactivated | Activated |

| C3 | Less Deactivated | Not Activated |

| C4 | Less Deactivated | Activated |

| C5 | Less Deactivated | Activated |

| C7 | Deactivated | Activated |

| C8 | Less Deactivated | Not Activated |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds, including the 1,6-naphthyridine scaffold. researchgate.net These reactions typically require a halide or triflate derivative of the naphthyridine to act as the electrophilic partner.

Suzuki Coupling : This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org A 2-halo-1,6-naphthyridine derivative could be coupled with various aryl or vinyl boronic acids to form a C-C bond at the 2-position. organic-chemistry.org

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a reliable method for introducing alkynyl groups onto the 1,6-naphthyridine core, provided a suitable halide precursor is available. nrochemistry.comlibretexts.org

Heck Reaction : The Heck reaction couples an alkene with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This allows for the introduction of vinyl substituents onto the naphthyridine ring. youtube.com

These reactions generally proceed under mild conditions and tolerate a wide range of functional groups, making them highly valuable for the synthesis of complex 1,6-naphthyridine derivatives. acs.orgyoutube.com

Table 2: Overview of Cross-Coupling Reactions on a Halogenated 1,6-Naphthyridine

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) catalyst, Base | Naphthyridine-R |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) cocatalyst, Base | Naphthyridine-C≡C-R |

| Heck | Alkene (CH₂=CHR) | Pd(0) catalyst, Base | Naphthyridine-CH=CHR |

Oxidation and Reduction Reactions

The nitrogen atoms in the 1,6-naphthyridine core can be targeted in oxidation and reduction reactions.

Oxidation : The lone pair of electrons on the nitrogen atoms can be oxidized to form N-oxides. For instance, treatment of 1,6-naphthyridine with an oxidizing agent like a peracid can yield the corresponding 1,6-naphthyridine-N-oxide. acs.org This transformation can alter the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions.

Reduction : The aromatic 1,6-naphthyridine system can be reduced, for example, through catalytic hydrogenation. Depending on the reaction conditions (catalyst, pressure, temperature), this can lead to partially hydrogenated products like tetrahydro-1,6-naphthyridines or fully saturated decahydro-1,6-naphthyridines.

Reactions Involving the Dimethoxymethyl Group

Hydrolysis to Aldehyde

The 2-(dimethoxymethyl) group is a dimethyl acetal (B89532) of an aldehyde. Acetals are widely used as protecting groups for carbonyl compounds because they are stable under neutral and basic conditions but can be readily cleaved under acidic conditions. organic-chemistry.org

The hydrolysis of the dimethoxymethyl group on 2-(dimethoxymethyl)-1,6-naphthyridine to the corresponding aldehyde, 1,6-naphthyridine-2-carbaldehyde (B14061290), can be achieved by treatment with aqueous acid (e.g., hydrochloric acid or sulfuric acid). researchgate.netnih.gov The reaction proceeds via protonation of one of the methoxy groups, followed by elimination of methanol (B129727) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of methanol yields the final aldehyde product. This transformation is a key step for unmasking the aldehyde functionality, which can then be used in a variety of other reactions, such as Wittig reactions, reductive aminations, or further oxidations. mdpi.com

Spectroscopic Characterization and Structural Elucidation in Academic Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

The ¹H NMR spectrum provides information about the chemical environment of each proton and their connectivity through spin-spin coupling. For "2-(Dimethoxymethyl)-1,6-naphthyridine," the following proton signals are anticipated:

Naphthyridine Ring Protons: The protons attached to the 1,6-naphthyridine (B1220473) core are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.5 ppm, due to the deshielding effects of the aromatic system and the nitrogen atoms. The specific chemical shifts and coupling patterns (e.g., doublets, triplets) would reveal their relative positions.

Acetal (B89532) Proton: A single proton is present on the carbon atom situated between the two methoxy groups. This acetal proton is expected to produce a singlet in the range of δ 5.5-6.0 ppm.

Methoxy Protons: The six protons of the two equivalent methoxy groups would give rise to a sharp singlet, typically appearing around δ 3.4-3.8 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Naphthyridine Ring Protons | 7.0 - 9.5 | Doublet, Triplet, etc. |

| Acetal Proton (-CH(OCH₃)₂) | 5.5 - 6.0 | Singlet |

| Methoxy Protons (-OCH₃) | 3.4 - 3.8 | Singlet |

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature. The expected signals for "this compound" are:

Naphthyridine Ring Carbons: The eight carbon atoms of the naphthyridine core would produce signals in the aromatic region, generally between δ 120 and 160 ppm. Carbons directly bonded to nitrogen atoms would typically appear at the lower field end of this range.

Acetal Carbon: The carbon of the dimethoxymethyl group is expected to have a chemical shift in the range of δ 100-110 ppm.

Methoxy Carbons: The two equivalent carbons of the methoxy groups would show a single peak around δ 53-58 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Naphthyridine Ring Carbons | 120 - 160 |

| Acetal Carbon (-CH(OCH₃)₂) | 100 - 110 |

| Methoxy Carbons (-OCH₃) | 53 - 58 |

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, allowing for the mapping of the proton connectivity within the naphthyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This would enable the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is essential for identifying the connectivity between the dimethoxymethyl group and the naphthyridine core, as well as for assigning quaternary carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of "this compound" would be expected to display the following absorption bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (in -OCH₃ and -CH) | 2800 - 3000 | Stretching |

| C=N and C=C (Naphthyridine Ring) | 1450 - 1600 | Stretching |

| C-O (Acetal) | 1050 - 1150 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. For "this compound," the expected findings are:

Molecular Ion Peak (M⁺): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₂ = 204.23 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, which serves to confirm the elemental formula.

Fragmentation: Common fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃), resulting in a fragment ion at m/z [M-31]⁺, or the loss of a formyl radical (-CHO).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The aromatic 1,6-naphthyridine system constitutes a chromophore that absorbs UV light. The spectrum would be expected to show characteristic absorption bands, likely in the 250-350 nm range, corresponding to π→π* transitions within the conjugated system.

Advanced Spectroscopic Techniques and Computational Integration

The integration of advanced spectroscopic methods with computational chemistry provides a powerful toolkit for a deep understanding of a molecule's behavior in various environments. This section explores the application of fluorescence spectroscopy to study solvatochromic effects and the use of computational chemistry to predict and interpret spectroscopic data for this compound.

Fluorescence spectroscopy is a highly sensitive technique used to investigate the electronic excited states of molecules. A key area of investigation for fluorescent molecules is solvatochromism, which is the change in the absorption or emission spectra of a compound as the polarity of the solvent is altered. Such studies provide valuable insights into the nature of the excited state, including changes in the dipole moment upon excitation.

For the broader class of 1,6-naphthyridine derivatives, photophysical studies have revealed fluorescence lifetimes of approximately 10 nanoseconds and fluorescence quantum yields in the range of 0.05 to 0.1 in various solvents nih.gov. The occurrence of solvatochromism in these derivatives has been utilized to estimate the enhancement in dipole moments upon excitation nih.gov.

However, a detailed experimental investigation into the fluorescence spectroscopy and solvatochromic behavior specifically for this compound is not extensively documented in publicly available research. To illustrate the principles of such a study, a hypothetical data table is presented below, outlining the type of data that would be collected and analyzed. This table demonstrates how the emission maximum (λem) and Stokes shift might vary with the solvent polarity parameter, ET(30).

| Solvent | ET(30) (kcal/mol) | Hypothetical λem (nm) | Hypothetical Stokes Shift (cm-1) |

|---|---|---|---|

| n-Hexane | 31.0 | 380 | 2500 |

| Toluene | 33.9 | 385 | 2700 |

| Dichloromethane | 40.7 | 395 | 3100 |

| Acetonitrile | 45.6 | 405 | 3500 |

| Methanol (B129727) | 55.4 | 415 | 3900 |

A positive solvatochromic shift, where the emission wavelength increases with solvent polarity, would indicate a larger dipole moment in the excited state compared to the ground state. This is a common characteristic for many fluorescent organic molecules.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. DFT calculations can provide valuable information on ground and excited state geometries, electronic transitions, and vibrational frequencies. For various heterocyclic compounds, including derivatives of pyridine (B92270) and naphthyridine, DFT calculations have been successfully employed to complement experimental spectroscopic data researchgate.netnih.gov.

A typical computational study would generate data such as that presented in the hypothetical table below. This data would then be compared with experimental findings to validate the computational model and to gain a more detailed understanding of the electronic transitions involved.

| Parameter | Computational Method | Hypothetical Predicted Value |

|---|---|---|

| Ground State Dipole Moment (μg) | DFT/B3LYP/6-31G(d) | 2.5 D |

| Excited State Dipole Moment (μe) | TD-DFT/B3LYP/6-31G(d) | 5.8 D |

| Calculated λabs (in vacuo) | TD-DFT/B3LYP/6-31G(d) | 350 nm |

| Calculated λem (in vacuo) | TD-DFT/B3LYP/6-31G(d) | 390 nm |

| HOMO-LUMO Energy Gap | DFT/B3LYP/6-31G(d) | 4.2 eV |

The difference between the ground and excited state dipole moments (μg and μe) calculated through DFT can be correlated with the experimental solvatochromic shifts. Furthermore, analysis of the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO) can elucidate the charge-transfer character of the excitation.

Advanced Applications and Research Directions

Applications in Chemical Synthesis and Methodology Development

The strategic placement of the dimethoxymethyl group at the C-2 position of the 1,6-naphthyridine (B1220473) core makes this compound a valuable intermediate in organic synthesis. Its ability to be unmasked to a reactive aldehyde under specific conditions opens up numerous pathways for constructing more elaborate molecules.

Precursors for Complex Heterocyclic Systems

The protected aldehyde functionality in 2-(Dimethoxymethyl)-1,6-naphthyridine is key to its role as a precursor. Aldehydes are highly reactive and can participate in a multitude of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, to build fused or appended heterocyclic rings.

Research has demonstrated the use of closely related precursors in the synthesis of novel, complex heterocyclic systems. For instance, a synthetic strategy involving a 2-chloro-3-(dimethoxymethyl)-4-ethynylpyridine has been envisioned for the preparation of 1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones. mdpi.com In this approach, the dimethoxymethyl group is a crucial substituent on the pyridine (B92270) precursor, which is ultimately cyclized to form the 1,6-naphthyridinone ring system. mdpi.com The final steps of such a synthesis involve acidic treatment which can simultaneously remove the acetal (B89532) protection, hydrolyze a nitrile, and promote cyclization to yield the target complex heterocycle. mdpi.com This highlights the utility of the dimethoxymethyl group as a stable, yet readily transformable, functional group in the multistep synthesis of elaborate molecular frameworks, such as potential fluorescent nucleoside analogues. mdpi.comresearchgate.net

Building Blocks for Medicinal Chemistry Scaffolds

The 1,6-naphthyridine nucleus is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. researchgate.netnih.gov The ability to modify the scaffold at various positions is critical for optimizing potency, selectivity, and pharmacokinetic properties. This compound serves as an excellent building block because the C-2 position is frequently a site for introducing substituents that modulate biological activity.

The versatility of the 1,6-naphthyridine scaffold is evident in the diverse biological targets it can be engineered to inhibit. Derivatives have shown promise as:

Antitumor Agents : The 1,6-naphthyridin-2(1H)-one core is frequently found in compounds designed as antitumor agents. mdpi.comnih.gov

Kinase Inhibitors : Specific substitution patterns on the 1,6-naphthyridine ring have led to potent inhibitors of various kinases, which are crucial targets in oncology. nih.govnih.govnih.gov For example, a comprehensive structure-activity relationship (SAR) study identified 1H-imidazo[4,5-h] mdpi.comresearchgate.netnaphthyridin-2(3H)-one as a new class of c-Met kinase inhibitors. nih.gov

Monoamine Oxidase (MAO) Inhibitors : Benzo[b] mdpi.comresearchgate.netnaphthyridine derivatives have been synthesized and evaluated as inhibitors of MAO B, an important target in neurodegenerative diseases. nih.govmdpi.com

Antimicrobial Agents : The related 1H-benzo[de] mdpi.comresearchgate.netnaphthyridine core, found in the marine alkaloid demethyloxyaaptamine, is a scaffold for developing potent antibacterial agents. acs.org

The table below summarizes the application of the broader 1,6-naphthyridine scaffold in medicinal chemistry, illustrating the importance of its substitution pattern for achieving desired biological activity.

| Scaffold Class | Target/Application | Key Findings |

| 1,6-Naphthyridinone | AXL Kinase Inhibition (Anticancer) | Molecular modeling-assisted design led to a potent and selective type II AXL inhibitor with an IC₅₀ of 1.1 nM. nih.gov |

| 3-Aryl-1,6-naphthyridine-2,7-diamine | FGF Receptor-1 Tyrosine Kinase Inhibition | 3-(3,5-dimethoxyphenyl) derivatives showed high selectivity for FGFR, with a water-soluble analog having an IC₅₀ of 31 nM. nih.gov |

| 1H-Imidazo[4,5-h] mdpi.comresearchgate.netnaphthyridin-2(3H)-one | c-Met Kinase Inhibition (Anticancer) | SAR studies identified key substitutions leading to a compound with an IC₅₀ of 2.6 μM against c-Met kinase. nih.gov |

| Benzo[b] mdpi.comresearchgate.netnaphthyridine | MAO B Inhibition (Neurodegenerative Disease) | A 1-(2-(4-fluorophenyl)ethynyl) analog showed an IC₅₀ of 1.35 μM, comparable to the known inhibitor pargyline. nih.govmdpi.com |

Computational Chemistry and Modeling Studies

Computational methods are indispensable tools in modern drug discovery and materials science. They provide insights into molecular properties, interactions, and reactivity that are often difficult to obtain through experimental means alone. For a scaffold like 1,6-naphthyridine and its derivatives, computational studies are crucial for rationalizing biological activity and guiding the design of new compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.commdpi.com It is widely used to understand how potential drug molecules interact with their protein targets at the atomic level. For 1,6-naphthyridine derivatives, docking studies have been instrumental in explaining their inhibitory mechanisms.

For example, in the development of AXL kinase inhibitors, molecular modeling was used to guide compound design to improve potency and selectivity over the related MET kinase. nih.gov Similarly, docking studies of various heterocyclic compounds, including those with pyridine-based cores, into the active sites of enzymes like acetylcholinesterase (AChE) and SARS-CoV-2 proteases have helped identify key binding interactions and predict inhibitory potential. mdpi.comub.edunih.gov These studies typically reveal the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in stabilizing the ligand-protein complex. The 2-(dimethoxymethyl) group, or its corresponding aldehyde, could participate in such interactions, for instance by acting as a hydrogen bond acceptor, thereby influencing the binding affinity of the molecule.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. nih.gov These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

Such calculations on related pyridine derivatives have been used to understand their structure-reactivity relationships. mdpi.com Key descriptors derived from these calculations include:

Chemical Potential and Hardness : These values indicate a molecule's reactivity and stability. A lower chemical potential suggests higher reactivity, while higher hardness indicates greater stability. mdpi.com

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This is crucial for predicting how a molecule will interact with biological receptors.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, DFT calculations could precisely map the electronic influence of the dimethoxymethyl group on the aromatic system, helping to predict sites of reactivity and potential intermolecular interactions.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are pivotal in establishing quantitative structure-activity relationships (QSAR), which link the chemical structure of a compound to its biological activity. nih.gov By analyzing a series of related compounds, QSAR models can predict the activity of novel molecules and guide the design of more potent analogues.

For naphthyridine derivatives, 3D-QSAR studies have been performed to understand their cytotoxic effects against various cancer cell lines. nih.gov These studies generate contour maps that visualize the regions around the molecular scaffold where certain properties would enhance or diminish activity. For instance, a 3D-QSAR study on naphthyridine derivatives identified specific locations where hydrogen bond donor groups would enhance anticancer activity, while other regions were unfavorable for such groups. nih.gov Such models provide a rational explanation for the potent activity of certain compounds and serve as a predictive tool for designing new ones. nih.gov

The table below summarizes key computational findings from SAR studies on the 1,6-naphthyridine scaffold and related structures, highlighting how different computational approaches contribute to drug design.

| Compound Series | Computational Method | Key Finding |

| 1,6-Naphthyridinone Derivatives | Molecular Modeling-Assisted Design | Optimization of a lead structure to improve AXL kinase potency and selectivity over MET kinase. nih.gov |

| Naphthyridine Derivatives | 3D-QSAR | Identification of favorable regions for hydrophobic and hydrogen-bond donor groups to enhance cytotoxicity against cancer cell lines. nih.gov |

| 1H-Imidazo[4,5-h] mdpi.comresearchgate.netnaphthyridin-2(3H)-ones | SAR and Molecular Modeling | Determined that an N-1 alkyl amino group, an N-3 hydrophobic benzyl group, and the tricyclic core were essential for c-Met inhibition. nih.gov |

Emerging Research Areas

The scientific community is increasingly exploring the potential of this compound and its derivatives in cutting-edge research areas. The inherent photophysical properties of the 1,6-naphthyridine scaffold, combined with the electronic influence of the 2-(dimethoxymethyl) substituent, make it a versatile building block for functional materials and molecular systems.

Materials Science Applications (e.g., OLEDs)

The field of materials science has seen a surge in the investigation of nitrogen-containing heterocyclic compounds for electronic applications, particularly in the development of Organic Light-Emitting Diodes (OLEDs). While direct research on this compound for OLEDs is still in its nascent stages, the broader family of naphthyridine derivatives has demonstrated significant promise as emitters and host materials.

The 1,6-naphthyridine core possesses inherent charge transport properties and high thermal stability, which are crucial for the longevity and efficiency of OLED devices. The introduction of a dimethoxymethyl group at the 2-position can modulate the electronic properties of the naphthyridine ring system. This substituent can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color and improving charge injection and transport balance within the OLED device.

Research on related naphthyridine isomers has shown that they can be utilized as building blocks for thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs. For instance, derivatives of 1,8-naphthyridine have been successfully incorporated into blue OLEDs, achieving high external quantum efficiencies. It is hypothesized that this compound could serve a similar role, with the dimethoxymethyl group potentially enhancing solubility and film-forming properties, which are advantageous for device fabrication.

Future research in this area will likely focus on the synthesis and characterization of metal complexes and donor-acceptor molecules incorporating the this compound moiety to further explore its potential in high-performance OLEDs.

Exploration as Fluorescent Probes and Biosensors

The inherent fluorescence of the 1,6-naphthyridine scaffold makes it an attractive platform for the development of fluorescent probes and biosensors. The sensitivity of the fluorescence emission to the local environment can be harnessed to detect specific analytes, including metal ions, anions, and biological macromolecules.

The dimethoxymethyl group at the 2-position of the 1,6-naphthyridine ring can act as a binding site or a modulator of the fluorophore's sensitivity and selectivity. For instance, the oxygen atoms of the dimethoxymethyl group could potentially coordinate with metal ions, leading to a change in the fluorescence properties of the molecule, such as quenching or enhancement of the emission intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response can be used for the quantitative detection of the target analyte.

Studies on other naphthyridine derivatives have demonstrated their successful application as fluorescent sensors. For example, certain naphthyridine-based probes have been developed for the detection of Ni2+ in aqueous media and for imaging nucleic acids in mitochondria. rsc.org These examples highlight the potential of the 1,6-naphthyridine core as a versatile platform for sensor design. It is anticipated that this compound could be functionalized further to create highly specific probes for various biological and environmental targets.

The development of biosensors based on this compound could involve its conjugation to biomolecules such as proteins or DNA, allowing for the targeted sensing of biological processes or disease markers. The photophysical properties of the 1,6-naphthyridine core, such as a potentially large Stokes shift, would be advantageous in biological imaging applications by minimizing background interference.

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another promising avenue for the application of this compound. The nitrogen atoms within the 1,6-naphthyridine ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions. These features make it an excellent building block for the construction of self-assembled supramolecular architectures.

The dimethoxymethyl group can play a crucial role in directing these non-covalent interactions. Its size and conformational flexibility can influence the packing of molecules in the solid state and the formation of specific host-guest complexes in solution. The oxygen atoms of the dimethoxymethyl group can also participate in hydrogen bonding, further guiding the assembly process.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. While specific host-guest systems involving this compound have yet to be extensively reported, the general 1,6-naphthyridine framework has been explored for its ability to form complexes with various guests. For instance, naphthyridine-containing macrocycles have been designed for anion recognition. The cavity of such a macrocycle, defined by the 1,6-naphthyridine units, can selectively bind to specific anions through a combination of hydrogen bonding and electrostatic interactions.

It is plausible that this compound could be incorporated into larger macrocyclic structures to create novel host molecules with tailored binding properties. The dimethoxymethyl groups could be oriented towards the interior or exterior of the macrocyclic cavity, thereby influencing the recognition of and selectivity for different guest molecules. Such systems could find applications in areas such as molecular sensing, catalysis, and drug delivery.

Q & A

Q. How can molecular docking guide the design of 1,6-naphthyridine-based kinase inhibitors?

- Answer: Docking into the ATP-binding pocket of kinases (e.g., PDK-1) identifies critical interactions:

- Hydrophobic interactions with valine residues at the 5-position.

- Hydrogen bonds between methoxy groups and aspartate side chains .

- Selectivity is improved by introducing rigid benzo-fused rings to reduce conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.